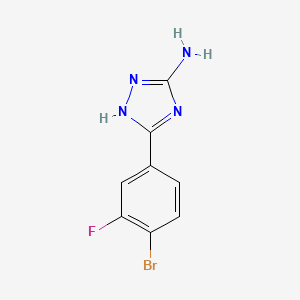
2-Bromo-6-fluorobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-fluorobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of both bromine and fluorine atoms attached to a benzene ring, along with a hydrazide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluorobenzohydrazide typically involves the reaction of 2-bromo-6-fluorobenzoic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 2-Bromo-6-fluorobenzoic acid and hydrazine hydrate.
Reaction Conditions: Reflux in ethanol or methanol.
Product: this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-fluorobenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted by other nucleophiles.
Condensation Reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
Hydrazones: Formed from condensation reactions with aldehydes or ketones.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-Bromo-6-fluorobenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: It can be used in the development of new materials with specific properties.
Biological Studies: The compound’s derivatives may exhibit biological activities such as antibacterial or antifungal properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-fluorobenzohydrazide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites, thereby inhibiting enzyme activity or modulating receptor function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-fluorobenzohydrazide
- 2-Bromo-4-fluorobenzohydrazide
- 2-Bromo-3-fluorobenzohydrazide
Uniqueness
2-Bromo-6-fluorobenzohydrazide is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. Additionally, the presence of both bromine and fluorine atoms can enhance the compound’s biological activity and stability.
Propiedades
Fórmula molecular |
C7H6BrFN2O |
|---|---|
Peso molecular |
233.04 g/mol |
Nombre IUPAC |
2-bromo-6-fluorobenzohydrazide |
InChI |
InChI=1S/C7H6BrFN2O/c8-4-2-1-3-5(9)6(4)7(12)11-10/h1-3H,10H2,(H,11,12) |
Clave InChI |
XPSFRPITBHGRSB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)C(=O)NN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13673194.png)





![Methyl (R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13673237.png)



![3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13673257.png)
![1-[2-(Trifluoromethyl)phenyl]-1h-tetrazole-5-thiol](/img/structure/B13673265.png)


